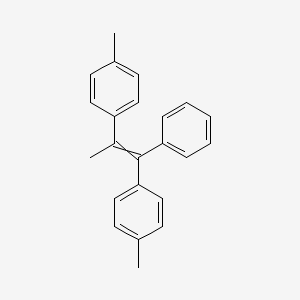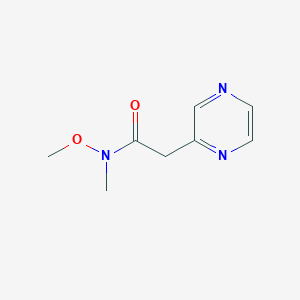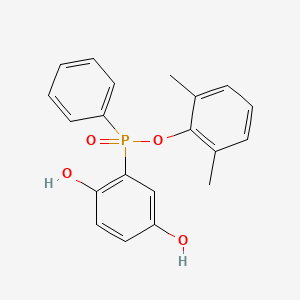
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxyocta-1,3-dienyl group
Méthodes De Préparation
The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate ethoxyocta-1,3-dienyl precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, dehalogenation, and coupling reactions. Industrial production methods may utilize large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the ethoxyocta-1,3-dienyl group are replaced with other groups.
Applications De Recherche Scientifique
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be compared with other similar compounds, such as:
1-(4-Methoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Butoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a butoxy group instead of an ethoxy group.
1-(4-Hexoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a hexoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups .
Propriétés
Numéro CAS |
920975-00-4 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(4-ethoxyocta-1,3-dienyl)naphthalene |
InChI |
InChI=1S/C20H24O/c1-3-5-14-19(21-4-2)15-9-13-18-12-8-11-17-10-6-7-16-20(17)18/h6-13,15-16H,3-5,14H2,1-2H3 |
Clé InChI |
PFOSDJFIESWHFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC=CC1=CC=CC2=CC=CC=C21)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)

![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)


![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)


